3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group, an indole moiety, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution, often using chlorobenzene and a suitable catalyst.
Attachment of the Indole Moiety: The indole group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an amine, typically under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the pyrazole ring can modulate the activity of enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1H-pyrazole-5-carboxamide: Lacks the methyl group, leading to different chemical and biological properties.
3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-4-carboxamide: Variation in the position of the carboxamide group, affecting its reactivity and interactions.
3-(4-bromophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide: Substitution of chlorine with bromine, altering its chemical reactivity and biological activity.
Uniqueness
The unique combination of the chlorophenyl group, indole moiety, and pyrazole ring in 3-(4-chlorophenyl)-N-(1H-indol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H15ClN4O |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(1H-indol-4-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15ClN4O/c1-24-18(11-17(23-24)12-5-7-13(20)8-6-12)19(25)22-16-4-2-3-15-14(16)9-10-21-15/h2-11,21H,1H3,(H,22,25) |
InChI Key |
MBMXZWPYQNOPJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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